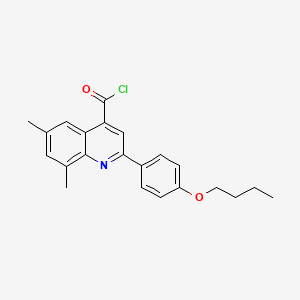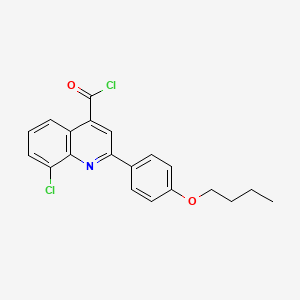![molecular formula C14H20BrCl2NO B1372923 3-[(2-Bromo-4-chloro-3,5-dimethylphenoxy)methyl]-piperidine hydrochloride CAS No. 1220017-50-4](/img/structure/B1372923.png)
3-[(2-Bromo-4-chloro-3,5-dimethylphenoxy)methyl]-piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-[(2-Bromo-4-chloro-3,5-dimethylphenoxy)methyl]-piperidine hydrochloride” is a chemical with the molecular formula C14H20BrCl2NO . It’s available for purchase from various chemical suppliers .
Physical and Chemical Properties Analysis
The molecular weight of this compound is 369.1247 . More detailed physical and chemical properties (such as melting point, boiling point, and density) are not available in the sources I found .Scientific Research Applications
Metabolic Activity in Obese Rats : The compound has been studied for its metabolic activity, particularly in the context of obesity. It was found that when administered chronically, this compound caused a reduction in food intake and weight gain in obese rats, indicating its potential use in managing obesity (Massicot, Steiner, & Godfroid, 1985).
Characterization as Potential Pesticides : Research has also been conducted on the characterization of N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, which is structurally similar to the compound . These derivatives have been examined using X-ray powder diffraction and identified as potential pesticides (Olszewska, Tarasiuk, & Pikus, 2011).
Feeding Behavior and Toxicity Studies : This compound has also been tested for its effects on feeding behavior. It was observed to affect the satiety center, reducing obesity in mice. This study also noted its low toxicity and absence of psychotropic activity (Massicot, Thuillier, & Godfroid, 1984).
Pharmacokinetics and Pharmacological Effects : Another derivative, Paroxetine hydrochloride, a phenylpiperidine derivative and a selective serotonin reuptake inhibitor, has been studied for its physicochemical properties, spectroscopic data, stability, methods of preparation, and pharmacological effects (Germann, Ma, Han, & Tikhomirova, 2013).
Influence on Molecular Geometry and Intermolecular Interactions : The compound's derivatives have been studied for their influence on molecular geometry and intermolecular interactions in crystals. This research is vital for understanding the compound's properties in different states and its potential applications in medicinal chemistry (Żesławska et al., 2020).
Synthesis and Stereochemistry of Diastereoisomeric Derivatives : Research has also been conducted on the synthesis and stereochemistry of diastereoisomeric derivatives of similar compounds. This study provides insights into the potential for creating various forms of the compound for different applications (Casy & Jeffery, 1972).
Drug Metabolism and Bioactivities : There has been a focus on the design and synthesis of analogs of this compound, looking at their drug metabolism and bioactivities, particularly as α₁-adrenoceptors antagonists. This research is crucial in understanding how the compound and its derivatives behave in biological systems and their potential therapeutic applications (Xi et al., 2011).
Molecular Interaction with CB1 Cannabinoid Receptor : The compound has been studied for its molecular interaction with the CB1 cannabinoid receptor, offering insights into its potential use in the development of drugs targeting this receptor (Shim et al., 2002).
Mechanism of Action
Properties
IUPAC Name |
3-[(2-bromo-4-chloro-3,5-dimethylphenoxy)methyl]piperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrClNO.ClH/c1-9-6-12(13(15)10(2)14(9)16)18-8-11-4-3-5-17-7-11;/h6,11,17H,3-5,7-8H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJYGXWWJRMOPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C)Br)OCC2CCCNC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrCl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220017-50-4 |
Source


|
| Record name | Piperidine, 3-[(2-bromo-4-chloro-3,5-dimethylphenoxy)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220017-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1372842.png)
![5-Bromo-2-[(3-bromobenzyl)oxy]benzoyl chloride](/img/structure/B1372844.png)










